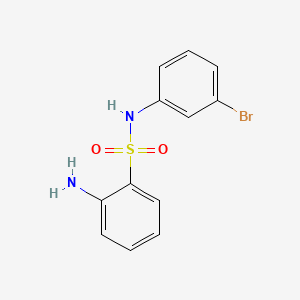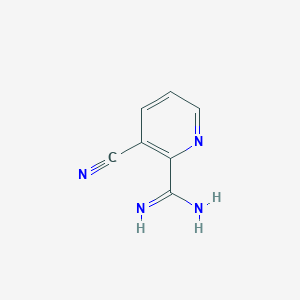
2,3-Dibromo-5-(4-chlorophenyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-5-(4-chlorophenyl)thiophene: is an organic compound with the following chemical formula:
C10H5Br2ClS
(Molecular weight: 352.47 g/mol). It belongs to the class of thiophenes, which are heterocyclic aromatic compounds containing a five-membered ring with sulfur as one of the ring atoms .Preparation Methods
Synthetic Routes:: The compound can be synthesized from thiophene as a starting material. Here’s a two-step synthetic route:
Preparation of 2,3,5-Tribromothiophene (1):
Industrial Production Methods:: Information on industrial-scale production methods for this specific compound is limited. it is likely that similar synthetic routes are employed in larger-scale processes.
Chemical Reactions Analysis
Reactions::
Halogenation: The compound readily undergoes halogenation reactions due to the presence of bromine and chlorine atoms. These reactions involve substitution of hydrogen atoms with halogens.
Cross-Coupling Reactions: 2,3-Dibromo-5-(4-chlorophenyl)thiophene can participate in Suzuki–Miyaura coupling reactions, where it reacts with aryl or vinyl boron reagents to form carbon-carbon bonds.
Bromine (Br2): Used for halogenation.
Aryl or Vinyl Boron Reagents: Employed in cross-coupling reactions.
Major Products:: The major products depend on the specific reaction conditions and reagents used. In Suzuki–Miyaura coupling, the product would be the coupled aryl or vinyl compound.
Scientific Research Applications
This compound finds applications in various scientific fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential use in drug discovery.
Industry: As a precursor for materials or specialty chemicals.
Mechanism of Action
The exact mechanism by which 2,3-Dibromo-5-(4-chlorophenyl)thiophene exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While detailed information on similar compounds is not provided here, researchers often compare this compound with related thiophenes to understand its unique properties and applications.
Properties
Molecular Formula |
C10H5Br2ClS |
|---|---|
Molecular Weight |
352.47 g/mol |
IUPAC Name |
2,3-dibromo-5-(4-chlorophenyl)thiophene |
InChI |
InChI=1S/C10H5Br2ClS/c11-8-5-9(14-10(8)12)6-1-3-7(13)4-2-6/h1-5H |
InChI Key |
NQFNXBVIBPZLKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(S2)Br)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


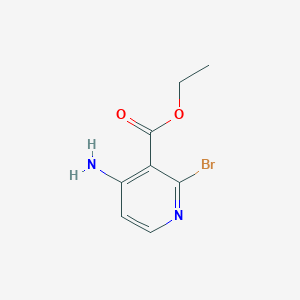
![{1-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine](/img/structure/B13027787.png)

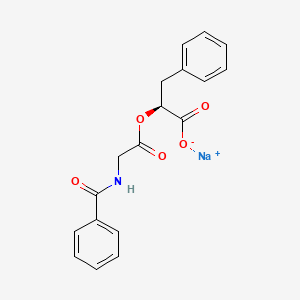
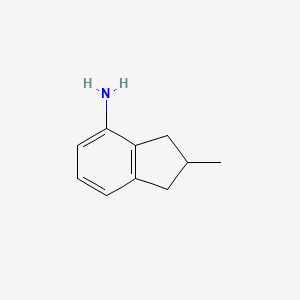
![7-(Trifluoromethyl)imidazo[1,5-b]pyridazine](/img/structure/B13027828.png)
![2-Hydroxy-11H-benzo[A]carbazole-3-carbohydrazide](/img/structure/B13027838.png)

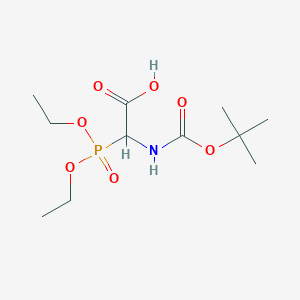
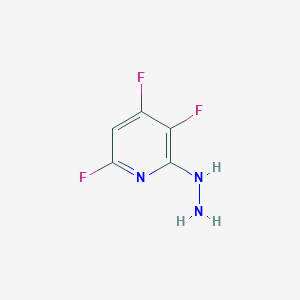
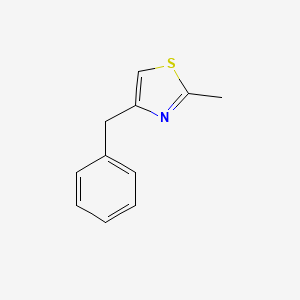
![2-chloro-N-methoxy-N-methyl-5-[(2S,3S,4R,5R,6R)-3,4,5-tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl]benzamide](/img/structure/B13027867.png)
